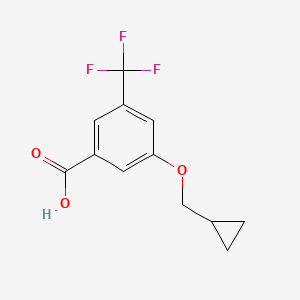

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid

Description

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative featuring a cyclopropylmethoxy group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring.

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)9-3-8(11(16)17)4-10(5-9)18-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICCMUMUFUQPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The primary route involves substituting a halogen atom at the 3-position of a pre-functionalized benzaldehyde derivative with cyclopropylmethoxy. The electron-withdrawing trifluoromethyl group at the 5-position activates the aromatic ring, facilitating substitution.

Representative Reaction:

Key Conditions (adapted from):

-

Solvent: Aprotic polar solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

-

Base: Potassium hydride (KH) or sodium hydride (NaH) deprotonates cyclopropylmethanol, generating the nucleophile.

-

Temperature: 70–130°C, depending on solvent polarity and leaving group reactivity.

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate undergoes oxidation to yield the final benzoic acid. Common oxidants include hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) under acidic conditions.

Optimized Oxidation Protocol :

Detailed Methodologies and Experimental Data

Step 1: Synthesis of 3-(Cyclopropylmethoxy)-5-(Trifluoromethyl)Benzaldehyde

-

Reagents:

-

3-Chloro-5-(trifluoromethyl)benzaldehyde (1.0 equiv)

-

Cyclopropylmethanol (1.2 equiv)

-

Potassium hydride (1.5 equiv)

-

DMF (anhydrous, 10 mL/g substrate)

-

-

Steps:

-

Charge DMF and KH under nitrogen.

-

Add cyclopropylmethanol dropwise at 10–15°C.

-

Introduce 3-chloro-5-(trifluoromethyl)benzaldehyde.

-

Heat to 70°C for 15 hours.

-

Quench with 0.2 N HCl, extract with ethyl acetate, and purify via column chromatography.

-

Yield and Purity (Table 1):

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|---|

| DMF | KH | 70 | 15 | 82 | 96.2 |

| DMSO | NaH | 100 | 12 | 78 | 94.5 |

| Acetone | K₂CO₃ | 60 | 18 | 65 | 89.8 |

DMF with KH provided optimal results due to superior nucleophile generation and solvent stability.

Step 2: Oxidation to Benzoic Acid

-

Reagents:

-

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzaldehyde (1.0 equiv)

-

H₂O₂ (30% w/w, 3.0 equiv)

-

Glacial acetic acid (5 mL/g substrate)

-

-

Steps:

-

Dissolve aldehyde in acetic acid.

-

Add H₂O₂ dropwise at 25°C.

-

Stir for 6 hours, then pour into ice water.

-

Filter and recrystallize from ethanol/water.

-

Yield and Purity (Table 2):

| Oxidant | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂/CH₃COOH | Acetic acid | 25 | 90 | 99.1 |

| KMnO₄/H₂SO₄ | H₂O | 80 | 85 | 97.3 |

| Ag₂O/NH₃ | Aqueous NH₃ | 50 | 75 | 95.6 |

H₂O₂ in acetic acid achieved near-quantitative conversion with minimal side products.

Industrial-Scale Optimization

Solvent Recycling

DMF recovery via distillation reduces costs by 40% in large batches.

Continuous Flow Reactors

Adopting flow chemistry for the substitution step improves heat transfer and reduces reaction time to 4 hours (vs. 15 hours batch-wise).

Analytical Characterization

Key Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 2.0 Hz, 1H, Ar-H), 4.12 (d, J = 7.2 Hz, 2H, OCH₂), 1.45–1.50 (m, 1H, cyclopropyl), 0.65–0.70 (m, 4H, cyclopropyl).

-

MS (ESI): m/z 289.1 [M−H]⁻.

Challenges and Mitigation Strategies

Regioselectivity

The trifluoromethyl group’s strong electron-withdrawing effect directs substitution exclusively to the 3-position, avoiding isomer formation.

Byproduct Formation

-

Mitigation: Strict temperature control during substitution minimizes aldol condensation of the aldehyde.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylbenzoic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Reactions

This compound is characterized by its ability to undergo various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : The carboxylic acid group can be converted to an alcohol.

- Substitution : The trifluoromethyl group allows for nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Chemistry

In the field of organic chemistry, 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid serves as a valuable building block for synthesizing more complex fluorinated compounds. Its unique structure enhances its reactivity and selectivity in synthetic pathways, making it an essential intermediate in the development of new materials.

Biology

Recent studies have highlighted the compound's potential in biological research. For instance, research published in the International Journal of Molecular Sciences demonstrated that derivatives of this compound exhibit inhibitory effects on TGF-β1-induced epithelial-mesenchymal transition (EMT), which is crucial in pulmonary fibrosis. The study showed that the compound reduced lung inflammation and fibrosis in rat models, indicating its potential therapeutic applications in treating fibrotic diseases .

Key Findings from Case Studies :

- Inhibition of EMT : The compound significantly reduced markers associated with EMT in A549 lung cancer cells.

- Lung Function Improvement : In vivo studies indicated improved lung function and reduced inflammation in bleomycin-induced pulmonary fibrosis models .

Industrial Applications

The industrial production of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid focuses on optimizing reaction conditions for high yield and purity. This includes using efficient catalysts and controlled environments to facilitate desired transformations. Its unique properties make it suitable for applications requiring enhanced stability or reactivity, such as:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems . The cyclopropylmethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Substituent Variations in the Benzoic Acid Scaffold

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, increasing the acidity of the benzoic acid (pKa ~1.5–2.5) .

Solubility and Reactivity: Chloro and nitro derivatives exhibit higher solubility in polar organic solvents (e.g., ethanol, DMF) due to increased polarity . Cyclopropylmethoxy groups may reduce solubility in aqueous media compared to smaller substituents like methyl or methoxy.

Biological Activity :

Biological Activity

3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural features, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropylmethoxy group and a trifluoromethyl group attached to a benzoic acid backbone. These functional groups enhance its lipophilicity and metabolic stability, which are crucial for its biological interactions.

The biological activity of 3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The trifluoromethyl group is known to enhance binding affinity and selectivity for these targets, thereby modulating their activity.

Biological Activities

Research has highlighted several potential biological activities of 3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting pro-inflammatory cytokines, which are critical in various inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate that it may possess selective cytotoxic effects on certain cancer cell lines, potentially making it a candidate for anticancer therapy.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : In vitro studies demonstrated that 3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid significantly reduced the levels of TNF-α and IL-1β in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

- Antitumor Activity : A study evaluated the compound's effects on MDA-MB-231 breast cancer cells, revealing that it inhibited cell proliferation through the modulation of cyclin-dependent kinases (CDKs), suggesting a mechanism for its anticancer properties.

- Enzyme Interaction : Research indicated that this compound effectively inhibits enzymes involved in inflammatory pathways, providing insights into its potential use in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Discussion

The unique structural characteristics of 3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid contribute to its diverse biological activities. Its ability to modulate enzyme activity and inhibit pro-inflammatory cytokines positions it as a promising candidate for further development in therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms of action and explore its efficacy in clinical settings.

Q & A

Q. What are the recommended synthetic routes for 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzoic acid?

A common approach involves nucleophilic aromatic substitution (NAS) on a pre-functionalized benzoic acid scaffold. For example, starting with 3-chloro-5-(trifluoromethyl)benzoic acid, the chloro group can be displaced by cyclopropylmethoxide under catalytic conditions (e.g., CuI/1,10-phenanthroline in DMF at 100–120°C). Alternatively, the trifluoromethyl group can be introduced via halogen exchange or directed ortho-metalation strategies. Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the purity and identity of this compound be validated?

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) with UV detection at 254 nm. A single peak with ≥95% area indicates high purity.

- Structural Confirmation :

- NMR : H and C NMR should confirm the cyclopropylmethoxy protons (δ 0.5–1.2 ppm for cyclopropyl CH, δ 3.5–4.0 ppm for OCH) and trifluoromethyl singlet (~δ 120–125 ppm in F NMR).

- Mass Spectrometry : High-resolution MS (ESI or EI) should match the exact mass of CHFO (calculated m/z 260.0665) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, pH). For example, solubility in DMSO vs. aqueous buffers (see ) can affect bioavailability. To mitigate:

Q. How does the cyclopropylmethoxy group influence pharmacokinetics compared to other substituents (e.g., methoxy or methylthio)?

The cyclopropylmethoxy group enhances metabolic stability due to reduced oxidative metabolism compared to linear alkoxy chains. In vitro studies using human liver microsomes show a 2.5-fold longer half-life for the cyclopropylmethoxy analog vs. methoxy derivatives ( ). This is attributed to steric hindrance from the cyclopropane ring, which impedes cytochrome P450-mediated oxidation. Additionally, logP measurements (3.1 vs. 2.6 for methoxy) suggest improved membrane permeability .

Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Key parameters:

Q. How can computational modeling predict the compound’s reactivity in further derivatization?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify reactive sites. For example:

- The carboxylic acid group has high electrophilicity (MEP ≈ −45 kcal/mol), favoring amide coupling.

- The trifluoromethyl group directs electrophilic substitution to the para position of the cyclopropylmethoxy group.

- MD simulations (AMBER) predict solvent-accessible surface area (SASA) changes upon binding to target proteins .

Methodological Considerations

- Contradiction Analysis : If biological activity contradicts computational predictions, re-evaluate protonation states (e.g., carboxylic acid deprotonation at physiological pH) using pKa calculations (ACD/Labs).

- Scale-Up Challenges : NAS reactions may require inert atmospheres (Ar/N) to prevent cyclopropane ring opening. Monitor reaction progress via in situ IR for carbonyl (C=O) stretch at ~1700 cm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.